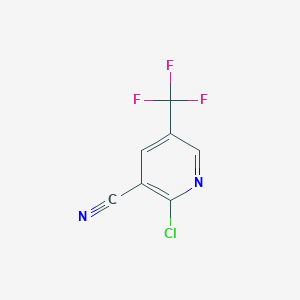

2-Chloro-5-(trifluoromethyl)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-6-4(2-12)1-5(3-13-6)7(9,10)11/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFBFKPZLKQYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602129 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624734-22-1 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-(trifluoromethyl)nicotinonitrile CAS number

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)nicotinonitrile

Authored by a Senior Application Scientist

Introduction: A Key Building Block in Modern Chemistry

This compound, identified by the CAS number 624734-22-1 , is a highly functionalized heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research.[1][2][3][4] Its structure, which incorporates a pyridine ring substituted with a chloro group, a cyano group, and a trifluoromethyl group, offers a unique combination of reactivity and physicochemical properties. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, exploring the synthesis, properties, applications, and safe handling of this versatile chemical intermediate.

The trifluoromethyl group is a particularly valued moiety in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5] The presence of the reactive chlorine atom and the cyano group provides synthetic handles for further molecular elaboration, making this compound a crucial precursor for a diverse range of complex target molecules.[5][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 624734-22-1 | [1] |

| Molecular Formula | C₇H₂ClF₃N₂ | [2][3] |

| Molecular Weight | 206.55 g/mol | [2][3] |

| Appearance | White to off-white solid | [3] |

| Boiling Point (Predicted) | 251.6 ± 35.0 °C | [3] |

| Density (Predicted) | 1.51 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | -4.88 ± 0.10 | [3] |

| Storage Conditions | Inert atmosphere (Argon or Nitrogen), 2-8°C | [2][3] |

Spectroscopic Characterization: The Compound's Fingerprint

Spectroscopic data is crucial for confirming the identity and purity of a chemical compound. While a comprehensive set of spectra for this specific molecule is not publicly available in the search results, a typical characterization would involve the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show signals corresponding to the aromatic protons on the pyridine ring. ¹³C NMR would provide information on the carbon skeleton, including the characteristic shifts for the carbon atoms attached to the trifluoromethyl, chloro, and cyano groups. ¹⁹F NMR would show a singlet for the -CF₃ group.

-

Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands for the C≡N (nitrile) stretch, C-Cl, C-F, and aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound, with the mass-to-charge ratio of the molecular ion peak corresponding to 206.55. The isotopic pattern of chlorine would also be observable.

The interpretation of these spectra is a cornerstone of synthetic chemistry, providing irrefutable evidence of a compound's structure.[7][8]

Synthesis and Reaction Mechanisms

The synthesis of trifluoromethyl-substituted pyridines often involves multi-step processes, including chlorination and fluorination reactions. A common strategy for synthesizing compounds like this compound involves the modification of a pre-existing pyridine derivative.

One plausible synthetic pathway starts from a suitable picoline precursor, which undergoes chlorination and subsequent fluorination. The introduction of the nitrile group can be achieved through various methods, such as the dehydration of an amide or a substitution reaction.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. achmem.com [achmem.com]

- 3. 2-Chloro-5-trifluoromethyl-nicotinonitrile | 624734-22-1 [amp.chemicalbook.com]

- 4. This compound - CAS:624734-22-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)nicotinonitrile: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)nicotinonitrile is a halogenated pyridine derivative that serves as a critical building block in the synthesis of a variety of complex organic molecules. Its unique trifluoromethyl and cyano substitutions on a chlorinated pyridine ring make it a valuable intermediate in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules, while the nitrile and chloro groups offer versatile handles for further chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed synthesis protocol, and a thorough characterization of its spectral data.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂ClF₃N₂ | [1][2] |

| Molecular Weight | 206.55 g/mol | [1][2] |

| Appearance | White to off-white solid (powder or crystals) | [2] |

| Predicted Boiling Point | 251.6 ± 35.0 °C | [3] |

| Predicted Density | 1.51 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. | [4] |

| Storage | Store under an inert atmosphere at 2-8°C. | [1] |

Synthesis and Mechanism

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the conversion of the corresponding nicotinic acid derivative. The following protocol outlines a representative synthesis, adapted from established methods for analogous nicotinonitriles[5][6]. The underlying principle of this transformation is the dehydration of a primary amide, which can be formed in situ from the corresponding carboxylic acid, to a nitrile.

Sources

- 1. achmem.com [achmem.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. 2-Chloro-5-trifluoromethyl-nicotinonitrile | 624734-22-1 [amp.chemicalbook.com]

- 4. Buy 2-Chloro-5-fluoro-6-morpholinonicotinonitrile (EVT-13769822) [evitachem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)nicotinonitrile: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2-chloro-5-(trifluoromethyl)nicotinonitrile, a key building block in modern medicinal and agrochemical research. We will delve into its chemical architecture, synthetic pathways, characteristic reactivity, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: Unveiling a Versatile Heterocycle

This compound, a substituted pyridine derivative, has emerged as a crucial intermediate in the synthesis of complex organic molecules. Its unique trifunctionalized structure, featuring a chloro group, a cyano moiety, and a trifluoromethyl substituent, imparts a distinct reactivity profile that is highly sought after in the development of novel pharmaceuticals and crop protection agents. The strategic placement of these functional groups allows for selective chemical transformations, making it a versatile scaffold for constructing diverse molecular libraries.

The presence of the trifluoromethyl group is particularly noteworthy. This moiety is known to enhance several key properties of bioactive molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, trifluoromethylated heterocycles like this compound are of significant interest in drug discovery programs.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical entity is fundamental to its effective application in synthesis and formulation. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 624734-22-1 | [2] |

| Molecular Formula | C₇H₂ClF₃N₂ | [3][4] |

| Molecular Weight | 206.55 g/mol | [3][4] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 251.6±35.0 °C (Predicted) | [4] |

| Density | 1.51±0.1 g/cm³ (Predicted) | [4] |

| Storage | Inert atmosphere, 2-8°C | [3][4] |

Synthesis of this compound

The synthesis of this compound typically involves multi-step sequences starting from readily available pyridine derivatives. A common strategy involves the introduction of the trifluoromethyl group, followed by chlorination and cyanation. While specific industrial routes are often proprietary, a general conceptual pathway can be illustrated. One plausible approach begins with a suitable picoline precursor, which undergoes transformation to introduce the key functional groups.

For instance, a synthetic route could commence with 3-picoline, which can be oxidized to N-oxy-3-picoline. Subsequent chlorination can yield 2-chloro-5-methylpyridine. The methyl group can then be halogenated and subsequently fluorinated to afford the trifluoromethyl group. Finally, the introduction of the nitrile function at the 3-position would complete the synthesis. A simplified, conceptual representation of such a synthetic pathway is depicted below.

Caption: Conceptual synthetic pathway to this compound.

Chemical Reactivity and Transformations

The chemical reactivity of this compound is governed by the interplay of its three distinct functional groups. The electron-withdrawing nature of the trifluoromethyl and cyano groups renders the pyridine ring electron-deficient, making it susceptible to nucleophilic aromatic substitution at the chlorine-bearing carbon. The chlorine atom at the 2-position is a good leaving group, facilitating a variety of substitution reactions. The nitrile group can also undergo a range of transformations, including reduction to an amine or hydrolysis to a carboxylic acid.

Key reaction types include:

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group can be readily displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols. This is a cornerstone of its utility, allowing for the introduction of diverse substituents.

-

Reduction of the Nitrile Group: The cyano group can be reduced to a primary amine using various reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a handle for further functionalization.

-

Cross-Coupling Reactions: The chloro substituent can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Caption: Key reaction pathways of this compound.

Applications in Research and Development

The versatile reactivity of this compound has led to its widespread use as a key intermediate in the synthesis of high-value molecules, particularly in the agrochemical and pharmaceutical industries.

Agrochemicals

In the agrochemical sector, this compound serves as a crucial building block for the development of modern pesticides, including herbicides, insecticides, and fungicides.[5] The trifluoromethyl group often enhances the biological activity and metabolic stability of the final product, leading to more potent and longer-lasting crop protection agents.[5] Its structural motifs are found in several commercial and investigational agrochemicals.

| Agrochemical Class | Role of this compound | Reference |

| Herbicides | Precursor to active ingredients targeting weed-specific enzymes. | [5] |

| Insecticides | Building block for compounds with novel modes of action against insect pests. | [5] |

| Fungicides | Used in the synthesis of fungicides for controlling plant diseases. | [5] |

Pharmaceuticals

In medicinal chemistry, this compound is a valuable scaffold for the synthesis of a wide array of therapeutic agents.[1] The pyridine core is a common feature in many approved drugs, and the substituents on this particular derivative allow for the fine-tuning of pharmacological properties. Its derivatives have been explored for their potential as kinase inhibitors, anti-cancer agents, and treatments for neurological disorders.[6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical utility of this compound, a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a self-validating system, with each step designed to ensure optimal reaction conditions and product yield.

Objective: To synthesize 2-(Aryl)-5-(trifluoromethyl)nicotinonitrile via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.04 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Catalyst Preparation: In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) in a minimal amount of 1,4-dioxane.

-

Reaction Setup: Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction flask via syringe.

-

Catalyst Addition: Add the catalyst solution to the reaction mixture.

-

Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(aryl)-5-(trifluoromethyl)nicotinonitrile.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.[3] It is harmful if swallowed or inhaled.[3][7] It can cause skin and serious eye irritation.[8]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere.[3][4]

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.[8][9]

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups provides a rich platform for the construction of complex molecules with significant biological activity. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective utilization in the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

-

Benchchem. 2-Chloro-5-(3-fluorophenyl)nicotinonitrile.

-

ChemicalBook. 2-Chloro-5-fluoronicotinonitrile synthesis.

-

Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid.

-

AgroPages. Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis.

-

Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-5-nitropyridine.

-

Achmem. This compound.

-

ChemicalBook. 2-Chloro-5-trifluoromethyl-nicotinonitrile.

-

Pharmalego. methyl 2-chloro-5-(trifluoromethyl)nicotinate.

-

ECHEMI. 2-CHLORO-5-METHYL-NICOTINONITRILE SDS.

-

Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

Jubilant Ingrevia. 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.

-

Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

-

Organic Syntheses. 2-chloronicotinonitrile.

-

Alchem Pharmtech. CAS 624734-22-1 | this compound.

-

Sunway Pharm Ltd. This compound - CAS:624734-22-1.

-

agrochemx.com. China 2-Chloro-5-trifluoromethylpyridine Suppliers, Customized Solutions.

-

Google Patents. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

-

Santa Cruz Biotechnology. 2-Chloro-5-(trifluoromethyl)nicotinic acid.

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridine.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis.

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

-

Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

ChemicalBook. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum.

-

Sigma-Aldrich. 2-Chloro-5-(trifluoromethyl)pyridine 98%.

-

PubChem. 2-Chloro-5-nitropyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. achmem.com [achmem.com]

- 4. 2-Chloro-5-trifluoromethyl-nicotinonitrile | 624734-22-1 [amp.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)nicotinonitrile is a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal and agricultural chemistry. Its unique electronic properties, arising from the electron-withdrawing trifluoromethyl and cyano groups, combined with the reactive chlorine atom, make it a versatile building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference |

| Molecular Weight | 206.55 g/mol | [1][2] |

| Molecular Formula | C₇H₂ClF₃N₂ | [1][2] |

| CAS Number | 624734-22-1 | [2][3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available (likely a low-melting solid) | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General knowledge |

Synthesis of this compound

Step 1: Amidation of 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid

The first step is the conversion of the carboxylic acid to the primary amide. This is a standard transformation in organic chemistry, often achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form an acyl chloride intermediate, which is then reacted with ammonia.

Protocol:

-

To a solution of 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2 eq) at 0 °C and then allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acyl chloride in an anhydrous solvent (e.g., DCM or THF).

-

Bubble ammonia gas through the solution at 0 °C, or add a solution of aqueous ammonium hydroxide, and stir for 1-2 hours.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-(trifluoromethyl)nicotinamide.

Step 2: Dehydration of 2-chloro-5-(trifluoromethyl)nicotinamide

The final step is the dehydration of the primary amide to the nitrile. Several reagents are effective for this transformation, including phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), and cyanuric chloride.[5][6]

Protocol:

-

In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloro-5-(trifluoromethyl)nicotinamide (1.0 eq) in a solvent such as dichloromethane or acetonitrile.

-

Add a dehydrating agent, for example, phosphorus oxychloride (2.0 eq), dropwise at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the key spectroscopic features of this compound can be predicted based on its structure and data from analogous compounds.[7][8][9]

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region (typically δ 8.0-9.0 ppm), corresponding to the two protons on the pyridine ring. The coupling constant between these two protons would be small (J ≈ 2-3 Hz), characteristic of meta-coupling.

-

¹³C NMR: The carbon NMR spectrum will be more complex. Key expected signals include:

-

The carbon of the nitrile group (C≡N) in the range of δ 115-120 ppm.

-

The carbon atom bearing the trifluoromethyl group, which will appear as a quartet due to C-F coupling.

-

The carbon atoms of the pyridine ring, with chemical shifts influenced by the various substituents.

-

-

IR Spectroscopy: The infrared spectrum should exhibit a strong, sharp absorption band around 2230-2240 cm⁻¹ characteristic of the C≡N stretching vibration. Other significant absorptions would include C-F stretching bands (typically strong and broad) in the 1100-1300 cm⁻¹ region and aromatic C-C and C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 206 and a characteristic M+2 peak at m/z 208 with an intensity of approximately one-third of the M⁺ peak, due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of Cl, CN, and CF₃ groups.

Reactivity and Applications in Drug Discovery

The trifluoromethylpyridine motif is a key structural element in numerous active agrochemical and pharmaceutical ingredients.[10][11] The combination of a reactive chlorine atom, a versatile nitrile group, and a metabolically stable trifluoromethyl group makes this compound a highly valuable synthetic intermediate.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the nitrile and trifluoromethyl groups. This allows for the facile introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to build more complex molecular scaffolds. This reactivity is fundamental to its application in combinatorial chemistry and library synthesis for drug discovery.

Caption: Nucleophilic aromatic substitution at the C2 position.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into other important functionalities:

-

Reduction to an Amine: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center and a flexible linker into the molecule.

-

Hydrolysis to a Carboxylic Acid or Amide: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or a primary amide, respectively. These functional groups are valuable for forming hydrogen bonds with biological targets.

The strategic application of these reactions allows for the diversification of the core structure of this compound, making it a key building block in the synthesis of targeted therapies. For instance, related compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine are crucial intermediates in the synthesis of the fungicide Fluazinam and the insecticide Fluopicolide.[12] Similarly, 2-chloro-5-(trifluoromethyl)pyridine is a key precursor for the herbicide Fluazifop.[10]

Safety and Handling

As a halogenated and trifluoromethylated aromatic compound, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Based on data for structurally related compounds, the following hazards should be considered:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin and Eye Irritation: May cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, with a molecular weight of 206.55 g/mol , is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its rich reactivity, stemming from the strategically placed chloro, trifluoromethyl, and nitrile functional groups, allows for a wide range of chemical transformations. This guide provides researchers and drug development professionals with a foundational understanding of its properties, synthesis, and potential applications, underscoring its importance as a key intermediate in the development of new chemical entities.

References

-

Kim, S., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of the Korean Society for Applied Biological Chemistry, 61(5), 529-539. [Link]

-

Organic Syntheses. 2-chloronicotinonitrile. [Link]

- Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. [Link]

- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

MDPI. Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - CAS:624734-22-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid 97 505084-59-3 [sigmaaldrich.com]

- 5. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles [mdpi.com]

- 7. 2-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE(328-87-0) 13C NMR spectrum [chemicalbook.com]

- 8. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum [chemicalbook.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 12. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

Determining the Solubility Profile of 2-Chloro-5-(trifluoromethyl)nicotinonitrile: A Technical Guide for Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Pharmaceutical Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API) to be effective, it must typically be in a dissolved state at the site of action. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure.

2-Chloro-5-(trifluoromethyl)nicotinonitrile (C₇H₂ClF₃N₂) is a heterocyclic aromatic compound with a molecular weight of 206.55 g/mol .[1][2] Its structure, featuring a chlorinated pyridine ring and a trifluoromethyl group, suggests a complex interplay of polarity and lipophilicity that will govern its solubility behavior. Understanding this behavior is paramount for its effective use in subsequent synthetic steps and for the development of any final drug product.

This guide will provide the necessary theoretical background and practical, step-by-step protocols to empower researchers to independently and accurately determine the solubility of this compound.

Physicochemical Properties and Safety Considerations

Before commencing any experimental work, a thorough understanding of the compound's properties and associated hazards is essential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₂ClF₃N₂ | [1][2] |

| Molecular Weight | 206.55 g/mol | [1][2] |

| Appearance | Not specified, likely a solid | N/A |

| Storage | Inert atmosphere, 2-8°C | [1] |

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated laboratory or fume hood.[1][3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. For handling larger quantities or when generating dust, respiratory protection may be necessary.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[3]

Always consult the most recent Safety Data Sheet (SDS) for the specific material being used.

Experimental Determination of Solubility: Protocols and Methodologies

The following sections detail the established methods for both qualitative and quantitative solubility determination. The principle of "like dissolves like" is a useful starting point, suggesting that polar solvents will better dissolve polar solutes, and nonpolar solvents will better dissolve nonpolar solutes.[4]

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol 1: Small-Scale Qualitative Solubility Test

-

Preparation: Dispense approximately 1-5 mg of this compound into a series of small, labeled test tubes or vials.

-

Solvent Addition: To each tube, add 0.1 mL of a different test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Observation: Vigorously agitate the mixture (e.g., using a vortex mixer) for 30-60 seconds.

-

Categorization: Visually inspect the mixture.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Protocol 2: Detailed Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticulates.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

Considerations for Method Validation:

-

Equilibration Time: It is crucial to establish that equilibrium has been reached. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured solubility does not change significantly.

-

Analytical Method: The chosen analytical method must be specific, linear, accurate, and precise for the quantification of this compound.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Example Solubility Data Table for this compound at 25°C

| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Water | Insoluble | [Insert experimentally determined value] |

| Methanol | Soluble | [Insert experimentally determined value] |

| Ethanol | Soluble | [Insert experimentally determined value] |

| Acetone | Soluble | [Insert experimentally determined value] |

| Ethyl Acetate | Partially Soluble | [Insert experimentally determined value] |

| Dichloromethane | Soluble | [Insert experimentally determined value] |

| Hexane | Insoluble | [Insert experimentally determined value] |

Conclusion

References

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 2-Chloro-5-(trifluoromethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)nicotinonitrile, a halogenated pyridine derivative, is a key building block in the synthesis of novel agrochemicals and pharmaceutical agents. Its unique trifluoromethyl group and reactive nitrile and chloro functionalities make it a versatile intermediate for creating complex molecular architectures. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and monitoring chemical transformations during drug discovery and development. This in-depth guide provides a comprehensive overview of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We delve into the interpretation of these spectra, supported by data from closely related analogs, and provide standardized protocols for data acquisition.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name 2-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile and CAS Number 624734-22-1, presents distinct features that govern its spectral behavior. The electron-withdrawing nature of the trifluoromethyl group, the chlorine atom, and the nitrile group significantly influences the electron distribution within the pyridine ring, leading to characteristic chemical shifts in NMR spectroscopy and specific vibrational modes in IR spectroscopy.

Molecular Formula: C₇H₂ClF₃N₂ Molecular Weight: 206.55 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the strong electron-withdrawing effects of the surrounding substituents, these protons are deshielded and will appear at a downfield chemical shift.

Expected ¹H NMR Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~8.0 - 8.5 | d |

| H-6 | ~8.8 - 9.2 | d |

Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy.

Interpretation:

The proton at position 6 (H-6) is expected to resonate at a higher chemical shift (further downfield) compared to the proton at position 4 (H-4). This is due to the anisotropic effect of the adjacent nitrogen atom and the cumulative electron-withdrawing influence of the chloro and trifluoromethyl groups. The signals will appear as doublets due to coupling with each other.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural determination.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the presence of strong electron-withdrawing groups, the carbon atoms of the pyridine ring will be significantly deshielded.

Expected ¹³C NMR Data:

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 (C-Cl) | ~150 - 155 |

| C-3 (C-CN) | ~110 - 115 |

| C-4 | ~135 - 140 |

| C-5 (C-CF₃) | ~125 - 130 (q) |

| C-6 | ~150 - 155 |

| CN | ~115 - 120 |

| CF₃ | ~120 - 125 (q) |

Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. The carbon attached to the CF₃ group and the CF₃ carbon itself will appear as quartets due to C-F coupling.

Interpretation:

The carbon atoms directly attached to the electronegative chlorine (C-2) and nitrogen (C-6) atoms are expected to have the highest chemical shifts. The carbon of the nitrile group (CN) will also be in the downfield region. The trifluoromethyl group will cause a characteristic quartet splitting for the carbon it is attached to (C-5) and for the trifluoromethyl carbon itself due to one-bond and two-bond C-F coupling, respectively.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Expected ¹⁹F NMR Data:

| Fluorine Nuclei | Chemical Shift (δ, ppm) |

| -CF₃ | ~ -60 to -70 |

Note: The chemical shift is referenced to CFCl₃ (0 ppm).

Interpretation:

The chemical shift of the trifluoromethyl group is highly dependent on the electronic environment of the aromatic ring. The observed chemical shift in the range of -60 to -70 ppm is characteristic for a CF₃ group attached to an electron-deficient pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data:

| Ion | m/z |

| [M]⁺ | 206/208 |

| [M-Cl]⁺ | 171 |

| [M-CF₃]⁺ | 137 |

| [M-CN]⁺ | 180/182 |

Interpretation:

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 206, with a characteristic isotopic pattern at m/z 208 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Common fragmentation pathways would involve the loss of the chlorine atom ([M-Cl]⁺), the trifluoromethyl group ([M-CF₃]⁺), or the nitrile group ([M-CN]⁺).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of volatile organic compounds.

Caption: Workflow for EI-MS Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | 2220 - 2260 |

| C-F (Trifluoromethyl) | 1100 - 1250 (strong, broad) |

| C-Cl | 600 - 800 |

| Aromatic C=C | 1400 - 1600 |

| Aromatic C-H | 3000 - 3100 |

Interpretation:

The IR spectrum will be characterized by a sharp, medium-intensity peak around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. A series of strong, broad absorption bands between 1100 and 1250 cm⁻¹ will be indicative of the C-F stretching vibrations of the trifluoromethyl group. The presence of the aromatic ring will be confirmed by C=C stretching bands in the 1400-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region.

Expected UV-Vis Absorption:

| Transition | λmax (nm) |

| π → π* | ~220 - 280 |

Note: The exact λmax will depend on the solvent used.

Interpretation:

The UV-Vis spectrum is expected to show one or more strong absorption bands in the range of 220-280 nm, corresponding to π → π* electronic transitions within the substituted pyridine ring. The electron-withdrawing substituents can cause a bathochromic (red) shift compared to unsubstituted pyridine.

Conclusion

The comprehensive spectral analysis of this compound using NMR, MS, IR, and UV-Vis spectroscopy provides a detailed and unambiguous characterization of this important synthetic intermediate. The data and interpretations presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and agrochemical development, facilitating efficient and accurate identification and utilization of this versatile building block.

References

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]

- Google Patents. Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. CN107286087B.

- Google Patents.

1H NMR spectrum of 2-Chloro-5-(trifluoromethyl)nicotinonitrile

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-5-(trifluoromethyl)nicotinonitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key building block in contemporary medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this compound. We will delve into a first-principles prediction of the spectrum based on molecular structure, detail a robust experimental protocol for data acquisition, and provide a thorough guide to spectral interpretation. The causality behind experimental choices and the logic of spectral assignment are emphasized throughout to ensure scientific integrity and practical utility.

Introduction and Significance

This compound is a substituted pyridine derivative featuring three distinct electron-withdrawing groups: a chloro group at the 2-position, a cyano (nitrile) group at the 3-position, and a trifluoromethyl group at the 5-position.[1][] This unique electronic arrangement makes it a valuable synthon for introducing a trifluoromethyl-pyridyl moiety into larger molecules, a common strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity.

Accurate structural elucidation is paramount, and ¹H NMR spectroscopy stands as the primary analytical tool for confirming the identity and purity of this compound. The aromatic region of its spectrum, though seemingly simple with only two protons, presents a rich tapestry of information derived from chemical shifts and complex spin-spin coupling interactions (both H-H and H-F), demanding a nuanced interpretation. This guide will deconstruct the spectrum to provide a clear and authoritative understanding.

Theoretical Spectral Analysis and Prediction

A priori analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. This foundational understanding is critical for accurate data interpretation.

Molecular Structure and Proton Environment

The structure of this compound possesses two aromatic protons on the pyridine ring at positions 4 and 6. These protons are chemically non-equivalent and are expected to give rise to two distinct signals in the ¹H NMR spectrum.

Figure 1: Molecular structure with key protons H-4 and H-6 highlighted.

Prediction of Chemical Shifts (δ)

The chemical shifts of the pyridine protons are heavily influenced by the electronic effects of the substituents and the ring nitrogen.

-

Ring Nitrogen: The nitrogen atom is highly electronegative, significantly deshielding the adjacent ortho proton (H-6). Protons on a simple pyridine ring already appear at high chemical shifts (δ > 7.0 ppm).[3][4]

-

Electron-Withdrawing Groups (EWGs): The chloro (-Cl), cyano (-CN), and trifluoromethyl (-CF₃) groups are all potent EWGs. They withdraw electron density from the aromatic ring, further deshielding the remaining protons and shifting their signals downfield.

-

Positional Effects:

-

H-6: This proton is ortho to the ring nitrogen and meta to the -CF₃ group. The primary deshielding effect will come from the nitrogen.

-

H-4: This proton is meta to the nitrogen and ortho to the -CF₃ group, and meta to the -Cl group. It will be strongly deshielded by all surrounding EWGs.

-

Based on data from the closely related compound 2-Chloro-5-(trifluoromethyl)pyridine, which shows signals at δ 8.69, 7.90, and 7.50 ppm, we can anticipate the signals for our target molecule.[5] The addition of the -CN group at position 3 will further deshield both H-4 and H-6. Therefore, both protons are expected to resonate at very low field, likely above δ 8.5 ppm . H-6, being ortho to the nitrogen, is predicted to be the most downfield of the two.

Prediction of Spin-Spin Coupling (J)

The multiplicity of each signal is determined by spin-spin coupling with neighboring magnetic nuclei.

-

¹H-¹H Coupling: H-4 and H-6 are separated by four bonds. This meta-coupling (⁴JHH) is typically small, in the range of 2-3 Hz.[6] This interaction will split the signal for H-4 into a doublet and the signal for H-6 into a doublet.

-

¹H-¹⁹F Coupling: The trifluoromethyl group's three equivalent fluorine nuclei (¹⁹F, spin I = ½) will couple with the ring protons.

-

H-4 is separated from the fluorine atoms by four bonds (⁴JHF). This coupling will split the H-4 signal into a quartet (1:3:3:1 pattern). Typical ⁴JHF values in aromatic systems are around 1-3 Hz.[7][8]

-

H-6 is also separated from the fluorine atoms by four bonds (⁴JHF). This will similarly split the H-6 signal into a quartet with a small coupling constant.

-

Predicted Signal Pattern: Due to the presence of both H-H and H-F coupling, the final pattern for each proton will be a "doublet of quartets" (dq).

-

Signal for H-6: A doublet (due to ⁴JHH coupling with H-4) where each peak is further split into a quartet (due to ⁴JHF coupling with the -CF₃ group).

-

Signal for H-4: A doublet (due to ⁴JHH coupling with H-6) where each peak is further split into a quartet (due to ⁴JHF coupling with the -CF₃ group).

Figure 2: J-Coupling tree diagram for the H-6 proton signal.

Experimental Protocol for Data Acquisition

Adherence to a validated protocol is essential for acquiring a high-quality, reproducible ¹H NMR spectrum.

Materials and Equipment

-

Analyte: this compound, >98% purity.

-

NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is preferable if solubility permits, as its residual signal is less likely to interfere.

-

Internal Standard: Tetramethylsilane (TMS), 0.03% v/v, typically included in the NMR solvent by the manufacturer.

-

Apparatus: 5 mm NMR tubes, volumetric flasks, pipettes.

-

Instrument: NMR Spectrometer, field strength of 400 MHz or higher is recommended for optimal signal dispersion and resolution.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the analyte.

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical TMS peak is indicative of good shimming.

-

Reference the spectrum by setting the chemical shift of the TMS signal to δ 0.00 ppm.

-

-

Data Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: 12-16 ppm, ensuring the entire aromatic region and TMS are captured.

-

Number of Scans: 16 to 64 scans, depending on sample concentration. This is crucial to improve the signal-to-noise ratio for observing the fine splitting from long-range couplings.

-

Relaxation Delay (d1): 2-5 seconds. A sufficient delay ensures complete relaxation of the protons between scans, allowing for accurate integration.

-

Acquisition Time (aq): 3-4 seconds, to ensure high digital resolution.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Phase the spectrum manually to achieve a flat, horizontal baseline.

-

Perform baseline correction.

-

Integrate the signals corresponding to the aromatic protons.

-

Data Interpretation and Analysis

The resulting spectrum should be analyzed by correlating the predicted patterns with the experimental data.

| Predicted Parameter | Proton H-4 | Proton H-6 |

| Approx. Chemical Shift (δ) | 8.7 - 8.9 ppm | 8.9 - 9.1 ppm |

| Multiplicity | Doublet of Quartets (dq) | Doublet of Quartets (dq) |

| ¹H-¹H Coupling (⁴JHH) | ~2.5 Hz | ~2.5 Hz |

| ¹H-¹⁹F Coupling (⁴JHF) | ~1.0 Hz | ~1.0 Hz |

| Integration | 1H | 1H |

Analysis Workflow:

-

Identify the Signals: Locate the two distinct multiplets in the downfield region of the spectrum (expected > δ 8.5 ppm).

-

Assign Chemical Shifts: The signal at the higher chemical shift (further downfield) is assigned to H-6, as it is ortho to the highly electronegative ring nitrogen. The other signal is assigned to H-4.

-

Measure Coupling Constants: Expand each multiplet to measure the J-values.

-

The larger splitting within each multiplet corresponds to the meta H-H coupling (⁴JHH). This value must be identical for both the H-4 and H-6 signals, confirming they are coupling partners.[6]

-

The smaller splitting corresponds to the long-range H-F coupling (⁴JHF). This value may be slightly different for H-4 and H-6 depending on their spatial relationship to the -CF₃ group.

-

-

Verify Integration: Confirm that the relative integral for each of the two multiplets is 1, corresponding to a single proton each.

Conclusion

The ¹H NMR spectrum of this compound is a definitive tool for its structural verification. The spectrum is characterized by two signals in the far downfield region, corresponding to the two aromatic protons, H-4 and H-6. Both signals are expected to appear as complex multiplets, specifically as doublets of quartets, arising from a combination of four-bond meta H-H coupling and four-bond H-F coupling to the trifluoromethyl group. By understanding the underlying principles of chemical shifts and spin-spin coupling, and by following a robust experimental protocol, researchers can confidently acquire and interpret the spectrum to confirm the identity and purity of this important chemical intermediate.

References

-

Defense Technical Information Center (DTIC). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

-

Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]

-

Castellano, S., & Sun, C. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Available at: [Link]

-

Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. Available at: [Link]

- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

The Automated Topology Builder (ATB). 2-Chloronicotinonitrile | C6H3ClN2 | MD Topology | NMR | X-Ray. Available at: [Link]

-

PubChem. 2-Chloronicotinonitrile. Available at: [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. Available at: [Link]

- Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

- Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry.

-

ResearchGate. Coupling of Protons with Fluorine. Available at: [Link]

-

ChemInfoGraphic. Pyridyl and Phenyl H-F Coupling Constants. Available at: [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]

Sources

- 1. achmem.com [achmem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 5. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. cheminfographic.wordpress.com [cheminfographic.wordpress.com]

An In-depth Technical Guide to the 13C NMR Spectrum of 2-Chloro-5-(trifluoromethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 2-Chloro-5-(trifluoromethyl)nicotinonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the absence of a publicly available experimental spectrum, this guide is built upon a highly accurate predicted spectrum, rationalized through an in-depth discussion of substituent effects, and corroborated by experimental data from analogous compounds. This document serves as a valuable resource for the structural elucidation and quality control of this and related heterocyclic compounds. We will delve into the theoretical underpinnings of the chemical shifts and carbon-fluorine (C-F) coupling constants, present a detailed experimental protocol for acquiring such a spectrum, and provide a thorough, peak-by-peak assignment.

Introduction

This compound, with CAS Number 624734-22-1, is a polysubstituted pyridine ring, a scaffold of immense importance in medicinal chemistry and materials science.[1][2][3] The trifluoromethyl group is a common bioisostere for a methyl or chloro group and can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] The chloro and cyano functionalities offer versatile handles for further chemical transformations. Accurate spectroscopic characterization is paramount for ensuring the identity and purity of such a crucial building block. 13C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon skeleton of the molecule.[5] This guide will provide a comprehensive interpretation of its 13C NMR spectrum, addressing the unique challenges and features arising from the combination of a halogen, a nitrile, and a trifluoromethyl group on the pyridine ring.

Predicted 13C NMR Spectrum and Peak Assignments

Table 1: Predicted 13C NMR Chemical Shifts and Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C2 | 152.5 | s |

| C3 | 110.0 | s |

| C4 | 148.0 | q (³JCF ≈ 4-6 Hz) |

| C5 | 125.0 | q (²JCF ≈ 30-35 Hz) |

| C6 | 145.0 | d (⁴JCF ≈ 1-2 Hz) |

| CN | 115.0 | s |

| CF₃ | 122.0 | q (¹JCF ≈ 270-275 Hz) |

Note: The predicted chemical shifts are relative to Tetramethylsilane (TMS) at 0 ppm. The coupling constants (J) are typical values for trifluoromethyl-substituted aromatic rings and are presented as quartets (q) or doublets (d) where applicable.[6]

Rationale for Peak Assignments: A Discussion of Substituent Effects

The chemical shifts of the carbon atoms in the pyridine ring are significantly influenced by the electron-withdrawing and donating properties of the substituents. The nitrogen atom in the pyridine ring itself causes a characteristic deshielding of the α-carbons (C2 and C6) and a shielding of the β-carbons (C3 and C5) relative to benzene.[7] The presence of the chloro, cyano, and trifluoromethyl groups further modulates these shifts.

-

C2 (152.5 ppm): This carbon is directly attached to the electronegative chlorine atom and is α to the ring nitrogen. Both factors contribute to its significant downfield shift, making it the most deshielded of the aromatic carbons.

-

C3 (110.0 ppm): This carbon is adjacent to the electron-withdrawing cyano group. While the cyano group is deshielding, the position β to the ring nitrogen results in a relatively upfield shift compared to the other ring carbons.

-

C4 (148.0 ppm): This carbon is situated between the nitrogen atom and the trifluoromethyl-substituted carbon. The strong electron-withdrawing nature of the trifluoromethyl group leads to a downfield shift. This carbon is expected to exhibit a small quartet splitting due to three-bond coupling with the fluorine atoms (³JCF).[6]

-

C5 (125.0 ppm): This carbon is directly attached to the strongly electron-withdrawing trifluoromethyl group, which causes a significant deshielding effect. Furthermore, this signal is expected to be split into a quartet due to two-bond coupling with the fluorine atoms (²JCF), with a coupling constant typically in the range of 30-35 Hz.[6]

-

C6 (145.0 ppm): As an α-carbon to the ring nitrogen, C6 is inherently deshielded. It is also influenced by the meta-positioned trifluoromethyl group and the ortho-positioned chloro group, contributing to its downfield chemical shift. A small doublet or more complex multiplet may be observed due to four-bond coupling to the fluorine atoms (⁴JCF).

-

CN (115.0 ppm): The carbon of the nitrile group typically resonates in the 115-125 ppm range.[8] Its relatively upfield position is characteristic for this functional group.

-

CF₃ (122.0 ppm): The carbon of the trifluoromethyl group itself will appear as a prominent quartet due to the large one-bond coupling with the three fluorine atoms (¹JCF).[9] The coupling constant is typically large, around 270-275 Hz.[6] The signal intensity of this quaternary carbon is often lower due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons and the splitting of the signal into a quartet.[9]

The Impact of Carbon-Fluorine Coupling

A key feature of the 13C NMR spectrum of this compound is the presence of C-F coupling. The 19F nucleus has a spin of I = 1/2, similar to a proton, and thus couples to nearby 13C nuclei. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.[10]

-

¹JCF (one-bond coupling): This is the largest coupling and is observed for the CF₃ carbon itself, resulting in a quartet.

-

²JCF (two-bond coupling): The carbon directly attached to the CF₃ group (C5) will exhibit a quartet with a smaller coupling constant.

-

³JCF (three-bond coupling): The carbon atom meta to the CF₃ group (C4) will show a smaller quartet splitting.

-

⁴JCF (four-bond coupling): The carbon atom para to the CF₃ group (C6) may show a very small, often unresolved, coupling.

The following diagram illustrates the expected C-F coupling interactions:

Caption: Experimental workflow for acquiring a 13C NMR spectrum.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding the 13C NMR spectrum of this compound. By combining a high-quality predicted spectrum with a thorough analysis of substituent effects and C-F coupling phenomena, researchers and drug development professionals are equipped with the necessary knowledge for the unambiguous structural verification of this important chemical entity. The detailed experimental protocol further serves as a practical resource for obtaining high-quality spectral data. This guide underscores the power of integrating computational chemistry with fundamental spectroscopic principles for the robust characterization of complex organic molecules.

References

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

-

ResearchGate. (2015, January 15). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Retrieved from [Link]

-

Tantillo, D. J. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Carbons. The Journal of Organic Chemistry, 80(3), 1735–1739. [Link]

-

Reddit. (2017, January 25). Carbon-fluorine spin coupling constants. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

ResearchGate. (2014, June 23). What is the coupling constant for CF3 carbon in 13C-NMR?. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). 13C-NMR. Retrieved from [Link]

-

NMR Service. (n.d.). 13 Carbon NMR. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

EPFL. (n.d.). 13C NMR. Retrieved from [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Magn Reson Chem. (2023, May). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(4-Trifluoromethylphenyl)pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2025, March 13). Search Results. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 13C NMR spectrum [chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. sci-hub.se [sci-hub.se]

- 7. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. CASPRE [caspre.ca]

- 10. pubs.acs.org [pubs.acs.org]

FT-IR analysis of 2-Chloro-5-(trifluoromethyl)nicotinonitrile

An In-Depth Technical Guide to the FT-IR Analysis of 2-Chloro-5-(trifluoromethyl)nicotinonitrile

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. This compound, a key heterocyclic building block, presents a unique confluence of functional groups that are integral to the synthesis of advanced pharmaceutical compounds.[1] Its structural integrity, purity, and chemical behavior are critical determinants of its efficacy and safety in downstream applications. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a powerful, non-destructive analytical technique for the molecular fingerprinting of such compounds.[2] This guide provides a comprehensive, in-depth exploration of the , tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings, practical experimental protocols, and a detailed interpretation of the vibrational spectra, offering a holistic understanding of this crucial analytical method.

The Significance of Vibrational Spectroscopy in Pharmaceutical Synthesis

This compound is a substituted pyridine derivative, a class of compounds widely utilized in the pharmaceutical and agrochemical industries.[2] The presence of a chloro group, a trifluoromethyl group, and a nitrile group on the pyridine ring imparts specific electronic and steric properties that are advantageous in medicinal chemistry.[1] FT-IR spectroscopy provides invaluable insights into the molecular structure by probing the vibrational modes of the chemical bonds.[2] This technique is instrumental in:

-

Structural Verification: Confirming the presence of key functional groups and the overall integrity of the synthesized molecule.[2]

-

Purity Assessment: Detecting the presence of residual starting materials, solvents, or by-products.

-

Reaction Monitoring: Tracking the progress of a chemical reaction by observing the disappearance of reactant peaks and the appearance of product peaks.[3]

Foundational Principles of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels.[2] Each functional group within a molecule possesses a unique set of vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a unique "molecular fingerprint."

For a solid, crystalline substance like this compound, Attenuated Total Reflectance (ATR) is a highly effective and widely used sampling technique.[4][5] ATR-FTIR requires minimal to no sample preparation, making it a rapid and efficient method for analyzing solid and liquid samples.[3][6][7] The technique works by bringing the sample into direct contact with a high-refractive-index crystal (often diamond or zinc selenide).[6][8] An infrared beam is passed through the crystal and undergoes total internal reflection at the crystal-sample interface.[4][5] An evanescent wave penetrates a short distance into the sample, and the absorption of this wave by the sample is measured to generate the IR spectrum.[3][4][5]

Experimental Protocol: ATR-FTIR Analysis

The following protocol outlines the steps for acquiring a high-quality FT-IR spectrum of this compound using an ATR accessory.

Instrumentation and Materials

-

FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

ATR Accessory: A single-reflection ATR accessory with a diamond or zinc selenide crystal.

-

Sample: this compound (solid, crystalline powder).

-

Solvent for Cleaning: Isopropanol or ethanol.

-

Wipes: Lint-free laboratory wipes.

Step-by-Step Procedure

-

Instrument Preparation:

-

Power on the FT-IR spectrometer and allow it to warm up for at least 30 minutes to ensure thermal stability of the source and detector.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

ATR Crystal Cleaning:

-

Before acquiring a background or sample spectrum, it is crucial to ensure the ATR crystal is impeccably clean.[9]

-

Moisten a lint-free wipe with isopropanol or ethanol and gently clean the crystal surface.

-

Use a dry, lint-free wipe to thoroughly dry the crystal.

-

Acquire a "clean crystal" spectrum and verify that no significant absorption bands from contaminants are present.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, acquire a background spectrum. This spectrum measures the instrumental and environmental contributions (e.g., atmospheric H₂O and CO₂) and will be automatically subtracted from the sample spectrum.

-

Typical acquisition parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16 to 32 scans (co-added to improve signal-to-noise ratio)

-

-

-

Sample Application:

-

Place a small amount of the this compound powder directly onto the center of the ATR crystal.[5] Only a sufficient amount to cover the crystal surface is needed.

-